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Abstract

Omzotirome (formerly known as TRC-150094) is a novel, orally active thyromimetic agent
under development by Torrent Pharmaceuticals. It is a selective thyroid hormone receptor-beta
(THR-B) agonist and is also described as a mitochondrial modulator that restores metabolic
flexibility.[1][2][3][4] This dual mechanism of action has positioned Omzotirome as a promising
therapeutic candidate for a range of cardiometabolic disorders, including dyslipidemia, type 2
diabetes mellitus, and hypertension.[3][5] Currently in Phase Il clinical trials, Omzotirome
aims to address the unmet medical needs in patients with these interconnected metabolic
conditions.[5] This technical guide provides a comprehensive overview of the discovery,
synthesis, mechanism of action, and preclinical and clinical development of Omzotirome.

Introduction: The Rationale for a Selective THR-f8
Agonist

Thyroid hormones are critical regulators of metabolism, growth, and development. Their effects
are primarily mediated by two major thyroid hormone receptor isoforms: THR-a and THR-[3.
THR-a is predominantly expressed in the heart, bone, and central nervous system, while THR-
B is the major isoform in the liver. The metabolic benefits of thyroid hormone, such as the
lowering of low-density lipoprotein (LDL) cholesterol and triglycerides, are primarily mediated
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through THR-3 activation in the liver. Conversely, adverse effects like tachycardia and
osteoporosis are associated with THR-a activation.

This differential tissue distribution and function of THR isoforms have driven the development
of thyromimetics—compounds that selectively target THR-[3 to harness the beneficial metabolic
effects while minimizing the risks associated with non-selective thyroid hormone action.
Omzotirome has emerged from these efforts as a promising clinical candidate.

Discovery and Development of Omzotirome

Omzotirome was developed by Torrent Pharmaceuticals as a therapeutic agent for metabolic
diseases.[5] Its development program has progressed through preclinical and clinical phases,
demonstrating its potential to improve multiple cardiometabolic risk factors.

Preclinical Development

Preclinical studies in various animal models have been instrumental in characterizing the
pharmacological profile of Omzotirome. In high-fat diet-fed rats, Omzotirome demonstrated
the ability to reduce adiposity by increasing energy expenditure and fatty acid oxidation.[1]
Further studies in obese Zucker spontaneously hypertensive fatty (ZSF1) rats showed that
Omzotirome improved glucose tolerance, attenuated the rise in blood pressure, and reduced
hepatic steatosis.[6] These effects are attributed to its action as a mitochondrial modulator,
enhancing mitochondrial respiration and fatty acid oxidation in the liver and skeletal muscle.[1]

[6]

Clinical Development

Omzotirome has advanced through Phase | and Phase Il clinical trials, with a Phase Il trial
currently underway.[5]

e Phase | Studies: Phase | trials in overweight and obese subjects established the safety,
tolerability, and pharmacokinetic profile of Omzotirome. The drug was found to be safe and
well-tolerated, with a half-life suitable for once-daily dosing.[2][7] These studies also showed
promising trends in the improvement of triglyceride and apolipoprotein B levels.[2][7]

e Phase Il Studies: A randomized, double-blind, placebo-controlled Phase Il study evaluated
the efficacy and safety of Omzotirome in patients with type 2 diabetes and dyslipidemia.[3]
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The results demonstrated that Omzotirome significantly improved glycemic control, blood
pressure, and atherogenic lipid profiles.[3]

Synthesis of Omzotirome

While the specific, detailed synthesis of Omzotirome by Torrent Pharmaceuticals is proprietary,
a likely synthetic route can be inferred from patent literature for structurally related compounds.
The following scheme outlines a plausible multi-step synthesis.

Disclaimer: This described synthesis is based on publicly available patent information for
similar molecules and may not represent the exact process used for the commercial
manufacturing of Omzotirome.

Proposed Synthetic Pathway

A potential synthetic route involves the coupling of a substituted pyridazine derivative with a
dichlorinated aminophenol, followed by further functional group manipulations to arrive at the
final oxoacetic acid moiety. The synthesis would likely proceed through several key
intermediates.

Mechanism of Action: A Dual Approach

Omzotirome exerts its therapeutic effects through a dual mechanism of action: selective THR-
3 agonism and mitochondrial modulation.

Selective Thyroid Hormone Receptor-Beta (THR-f)
Agonism

Omzotirome is designed to selectively bind to and activate THR-[3, which is the predominant
thyroid hormone receptor in the liver. This selective activation is crucial for its therapeutic index.

Signaling Pathway of THR-[3 Activation:
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Caption: Omzotirome's THR-[3 signaling pathway in hepatocytes.

Mitochondrial Modulation

In addition to its activity at the THR-[3 receptor, Omzotirome has been described as a "novel
mitochondrial modulator."[1][2][3] Preclinical studies have shown that Omzotirome increases
the activity of electron transport chain complexes and enhances mitochondrial fatty acid import
and oxidation.[2] This leads to increased energy expenditure and contributes to the reduction in
adiposity and improvement in insulin sensitivity observed in animal models.[1][6]

Quantitative Data

While specific binding affinity (Ki/Kd) and functional potency (EC50) data for Omzotirome's
interaction with THR-a and THR-3 are not publicly available in the reviewed literature, clinical

trial data provide quantitative insights into its efficacy.

Table 1: Key Efficacy Outcomes from Phase Il Clinical
Trial of Omzotirome (TRC-150094)
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Mean Change p-value vs.
Parameter Dosage ) Reference
from Baseline Placebo

Fasting Plasma

25 mg -13.9 mg/dL <0.05 [3]
Glucose
50 mg -21.7 mg/dL <0.05 [3]
Mean Arterial

25 mg -3.1 mmHg <0.05 [3]
Pressure
75 mg -4.2 mmHg <0.05 [3]
Non-HDL

50 mg -6.8 mg/dL - [3]
Cholesterol

Table 2: Pharmacokinetic Parameters of Omzotirome

TRC-150004) f | tudi

Parameter Value Reference

Time to Maximum
. 0.25 - 4 hours [2][7]
Concentration (Tmax)

Half-life (t%2) 15 - 18 hours [21[7]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the development of
Omzotirome are proprietary. However, the following sections describe standard methodologies
for key experiments relevant to the characterization of a selective THR-[3 agonist.

Radioligand Binding Assay for THR-3 and THR-a

Objective: To determine the binding affinity (Ki) of Omzotirome for the human thyroid hormone
receptor isoforms 3 and a.

Principle: This is a competitive binding assay where the test compound (Omzotirome)
competes with a radiolabeled ligand (e.g., [*?°1]-T3) for binding to the purified ligand-binding
domain (LBD) of THR-3 or THR-a.
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Workflow:

Prepare Reagents:
- Purified THR-B/a LBD
- [*#°1]-T3 (Radioligand)
- Omzotirome (Test Compound)
- Assay Buffer

:

Incubate Components:
- THR LBD
- [2251]-Ts
- Varying concentrations of Omzotirome

'

Separate Bound and
Free Radioligand
(e.qg., Filtration)

:

Quantify Bound Radioactivity
(Scintillation Counting)

'

Data Analysis:

- Generate competition curve
- Calculate ICso
- Determine Ki

Click to download full resolution via product page

Caption: Workflow for a radioligand binding assay.
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Cell-Based Functional Assay for THR Activation

Objective: To determine the functional potency (ECso) and efficacy of Omzotirome in activating
THR-B and THR-q.

Principle: This assay utilizes a mammalian cell line (e.g., HEK293) co-transfected with an
expression vector for the full-length human THR-3 or THR-a and a reporter plasmid containing
a thyroid hormone response element (TRE) linked to a reporter gene (e.g., luciferase).
Activation of the receptor by an agonist drives the expression of the reporter gene, which can
be quantified.

Workflow:
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Culture and Transfect Cells
with THR and Reporter Plasmids

:

Treat Cells with Varying
Concentrations of Omzotirome

:

Incubate to Allow for
Gene Expression

:

Lyse Cells and Add
Reporter Substrate

:

Measure Reporter Signal
(e.g., Luminescence)

:

Data Analysis:
- Generate dose-response curve
- Calculate ECso

Click to download full resolution via product page

Caption: Workflow for a cell-based functional assay.

Conclusion
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Omzotirome represents a significant advancement in the development of selective THR-[3
agonists for the treatment of cardiometabolic diseases. Its dual mechanism of action,
combining selective THR-3 activation with mitochondrial modulation, offers a multi-faceted
approach to addressing the complex pathophysiology of dyslipidemia, type 2 diabetes, and
hypertension. The promising results from preclinical and clinical studies underscore its potential
as a valuable therapeutic option. Further data from the ongoing Phase Il trial will be crucial in
fully elucidating the clinical utility and long-term safety of Omzotirome. The continued
exploration of its unique pharmacological profile will undoubtedly provide valuable insights for
the future development of novel metabolic modulators.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1263094#discovery-and-synthesis-of-omzotirome]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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